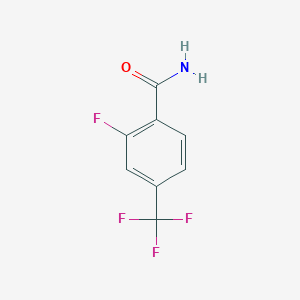

2-Fluoro-4-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNZIRSNAKWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345584 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-64-3 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents.[1] The presence of these groups can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Within this context, 2-Fluoro-4-(trifluoromethyl)benzamide, identified by its CAS number 207853-64-3 , stands out as a pivotal structural motif and a versatile intermediate in the synthesis of complex pharmaceuticals.[3][4]

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical role in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental design and application of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of its effective application. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 207853-64-3 | PubChem[3], Santa Cruz Biotechnology[5] |

| Molecular Formula | C₈H₅F₄NO | NIST[4], PubChem[3] |

| Molecular Weight | 207.12 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Melting Point | 140-142 °C | ChemicalBook[6] |

| Boiling Point (Predicted) | 209.1 ± 40.0 °C | ChemicalBook[6] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | ChemicalBook[6] |

| pKa (Predicted) | 14.63 ± 0.50 | ChemicalBook[6] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum, available through the NIST WebBook, will exhibit characteristic peaks for the N-H stretches of the primary amide (around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1680-1650 cm⁻¹), C-F stretches from the trifluoromethyl group (in the 1350-1100 cm⁻¹ region), and aromatic C-H and C=C vibrations.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry data is also accessible via the NIST WebBook. The mass spectrum will show the molecular ion peak (M⁺) at m/z 207, along with characteristic fragmentation patterns corresponding to the loss of NH₂, CO, and other fragments.[4]

-

-

¹H NMR: The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.0 ppm). The two protons of the amide group (-CONH₂) would appear as two broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon (around δ 165 ppm) and aromatic carbons, with characteristic splitting patterns due to C-F coupling. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[5][8] Two signals are expected: a singlet for the -CF₃ group (around δ -63 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the aromatic ring, with coupling to the adjacent aromatic protons. The large chemical shift range in ¹⁹F NMR allows for high sensitivity to the local electronic environment.[5]

-

Synthesis of this compound: A Validated Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-Fluoro-4-(trifluoromethyl)benzoic acid. This approach ensures high purity and yield, which are critical for its use as a pharmaceutical intermediate.[]

Synthesis Workflow Diagram

Caption: A typical two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amidation. Thionyl chloride is a common and cost-effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, which also serves as the solvent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride forms the stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia nucleophile and also serves to neutralize the HCl byproduct. The reaction is initially performed at a low temperature to control its exothermic nature.

-

Procedure:

-

In a separate flask, cool a concentrated solution of ammonium hydroxide (NH₄OH) (excess) in an ice bath (0 °C).

-

Slowly add the crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonium hydroxide solution.

-

A white precipitate of this compound will form immediately.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any ammonium salts.

-

Dry the product under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a key building block for the synthesis of biologically active molecules. The 2-fluoro and 4-trifluoromethyl substitution pattern on the benzamide core is a recurring motif in many modern pharmaceuticals, particularly in the realm of oncology.

Role as a Pharmacophore in Kinase Inhibitors

Many targeted cancer therapies function by inhibiting specific protein kinases that are overactive in tumor cells.[2] The benzamide scaffold can serve as a crucial part of the pharmacophore that binds to the kinase's active site. The trifluoromethyl group, in particular, offers several advantages:

-

Enhanced Lipophilicity: It increases the molecule's ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Binding Interactions: The highly electronegative fluorine atoms can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonds) with amino acid residues in the target protein's binding pocket.

While a direct synthetic route from this compound to a marketed drug is not prominently published, the structural motif is central to multi-kinase inhibitors like Sorafenib and Regorafenib , which feature a trifluoromethylphenyl moiety linked to a central urea or amide core.[2] The synthesis of analogs of these potent anti-cancer agents often involves the use of intermediates with the same or very similar substitution patterns as this compound.[2]

Workflow for Analog Synthesis

Caption: A conceptual workflow for utilizing the title compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its unique combination of a benzamide core with fluorine and trifluoromethyl substituents provides a robust platform for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. By understanding its properties, mastering its synthesis, and appreciating its strategic importance in drug design, researchers can effectively leverage this key building block to develop the next generation of targeted therapies.

References

- Supporting Information for a relevant chemical synthesis publication. (Note: A specific paper with this exact compound's NMR was not found, but analogous data is available in the supporting information of many organic chemistry journals.)

-

PubChem Compound Summary for CID 605689, this compound. National Center for Biotechnology Information. Available at: [Link]

-

This compound in the NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials. Chemical Reviews. (Note: This is a representative high-impact journal where such compounds are discussed).

- The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis.

- Synthetic method of 2-trifluoromethyl benzamide.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

- Fluorine NMR. (General educational resource on the principles of 19F NMR).

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry.

- Solubility determination and modelling of benzamide in organic solvents... Imperial College London.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. biophysics.org [biophysics.org]

- 6. colorado.edu [colorado.edu]

- 7. rsc.org [rsc.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-4-(trifluoromethyl)benzamide molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Fluoro-4-(trifluoromethyl)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight of this compound, a crucial parameter for researchers, medicinal chemists, and drug development professionals. Beyond simply stating the value, we will delve into the theoretical basis, experimental determination, and practical significance of this fundamental chemical property.

Introduction: The Foundational Importance of Molecular Weight

In the landscape of chemical and pharmaceutical sciences, the molecular weight (MW) of a compound is a cornerstone of its identity. For a molecule such as this compound, a substituted benzamide derivative of interest in synthetic and medicinal chemistry, an accurate understanding of its molecular weight is paramount. It serves as the initial checkpoint for sample verification, the basis for all stoichiometric calculations in synthesis and biological assays, and a critical data point in regulatory documentation. This guide offers an in-depth exploration of this property, from its calculation to its verification by modern analytical techniques.

Core Physicochemical and Identity Data

A concise summary of the key identification parameters for this compound is presented below. These data are essential for locating the compound in chemical databases and literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 207853-64-3 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2][4] |

| Average Molecular Weight | 207.12 g/mol | [3][5] |

| Monoisotopic Mass | 207.03072643 Da | [3] |

| Melting Point | 140-142°C | [1][6] |

The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (often denoted as MW) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is typically used for bulk calculations, such as preparing solutions. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value experimentally observed in high-resolution mass spectrometry.

Molecular Structure and Its Relation to Weight

The molecular weight is a direct consequence of the compound's atomic composition, as depicted in its structure.

Caption: 2D structure of this compound.

The molecular formula, C₈H₅F₄NO, is derived from this structure. The molecular weight is the sum of the atomic weights of all atoms in the molecule[7].

Experimental Verification: The Gold Standard

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is the definitive technique for determining the molecular weight of small molecules[7].

Workflow for Mass Spectrometry Analysis

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z).

Caption: General workflow for molecular weight determination by Mass Spectrometry.

Detailed Protocol: ESI-MS Analysis

This protocol describes a self-validating system for confirming the molecular weight of this compound.

-

System Suitability and Calibration:

-

Causality: Before analyzing the sample, the mass spectrometer's accuracy must be verified. This is achieved by infusing a known calibration standard.

-

Procedure: Prepare a solution of the instrument manufacturer's recommended calibration standard. Infuse it into the mass spectrometer and perform a calibration. The resulting mass accuracy should be within the instrument's specification (typically < 5 ppm for a high-resolution instrument). This step ensures the trustworthiness of the subsequent sample analysis.

-

-

Sample Preparation:

-

Causality: The sample must be fully dissolved in a solvent compatible with electrospray ionization to ensure efficient ionization and prevent clogging of the instrument.

-

Procedure: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion.

-

-

Analysis:

-

Causality: The molecule needs to be ionized to be detected by the mass spectrometer. ESI is a soft ionization technique ideal for small molecules, typically forming protonated adducts ([M+H]⁺) in positive ion mode or deprotonated species ([M-H]⁻) in negative ion mode.

-

Procedure:

-

Set the mass spectrometer to operate in positive ion mode.

-

Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected m/z value (e.g., m/z 100-500).

-

The expected ion in positive mode would be the protonated molecule, [C₈H₅F₄NO + H]⁺, with a theoretical monoisotopic m/z of 208.0385 .

-

-

-

Data Interpretation:

-

Causality: The acquired spectrum must be analyzed to confirm the presence of the target ion and verify its mass.

-

Procedure: Examine the resulting mass spectrum for a peak corresponding to the calculated m/z of the protonated molecule. The experimentally measured mass should match the theoretical mass within the instrument's mass accuracy tolerance (e.g., ± 5 ppm). The presence of this accurate mass ion confirms the molecular weight of the compound.

-

The Broader Significance in Research and Development

An experimentally confirmed molecular weight is not merely a number; it is a gateway to further research and development.

-

Identity Confirmation: It provides the primary evidence that the correct molecule has been synthesized or purchased.

-

Purity Assessment: While not a direct measure of purity, the absence of significant unexpected ions in a mass spectrum can suggest a relatively pure sample. This is often complemented by chromatographic techniques like HPLC.

-

Reaction Stoichiometry: All synthetic planning and dosing for biological assays rely on accurate molar quantities derived from the molecular weight. An incorrect value would invalidate all subsequent experimental results.

-

Drug Development: For any compound entering a drug development pipeline, precise and verified characterization, starting with molecular weight, is a non-negotiable requirement for regulatory submissions to agencies like the FDA.

Conclusion

The molecular weight of this compound, 207.12 g/mol , is a fundamental characteristic derived from its molecular formula, C₈H₅F₄NO. While this value can be calculated theoretically, its experimental verification, primarily through high-resolution mass spectrometry, is an indispensable practice in modern science. This confirmation provides the bedrock of confidence in a compound's identity, enabling accurate and reproducible research, from the synthesis bench to preclinical development.

References

- Vertex AI Search Result. [Source: vertexaisearch.cloud.google.com]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 605689, this compound. PubChem. [Link]

-

Impact Analytical. Molecular Weight Determination. impactanalytical.com. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 605690, 4-Fluoro-2-(trifluoromethyl)benzamide. PubChem. [Link]

-

Oakwood Chemical. This compound. oakwoodchemical.com. [Link]

-

Chemdad Co., Ltd. This compound. chemdad.com. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

2-Fluoro-4-(trifluoromethyl)benzamide chemical properties

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 207853-64-3), a key fluorinated building block in modern organic synthesis. The document delineates its fundamental chemical and physical properties, spectroscopic signature, and common synthetic routes. Emphasis is placed on the strategic importance of the fluoro and trifluoromethyl substituents, which impart unique electronic properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its reactivity, applications, and safe handling protocols.

Introduction & Strategic Importance

This compound is a substituted aromatic amide that has garnered significant attention as a versatile intermediate.[1][2] Its structure is characterized by a benzamide core functionalized with two distinct fluorine-containing groups: an ortho-fluoro group and a para-trifluoromethyl (CF₃) group. This specific substitution pattern is not accidental; it is a deliberate design element that leverages the unique properties of fluorine to modulate a molecule's biological and chemical behavior.

The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug design.[3]

-

Trifluoromethyl Group (CF₃): This group is a strong electron-withdrawing moiety and is highly lipophilic. Its introduction can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can improve binding affinity to biological targets and increase cell membrane permeability.[3]

-

Fluoro Group (F): As the most electronegative element, fluorine can alter the acidity/basicity of nearby functional groups, form key hydrogen bonds, and influence molecular conformation.[4]

The dual presence of these groups on the benzamide scaffold makes this compound a valuable precursor for creating complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[5] This guide aims to provide a detailed technical overview of this compound to facilitate its effective use in research and development.

Physicochemical & Structural Properties

The identity and physical characteristics of a compound are foundational to its application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 207853-64-3 | [6][7] |

| Molecular Formula | C₈H₅F₄NO | [6][7][8] |

| Molecular Weight | 207.12 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point (Predicted) | 209.1 ± 40.0 °C | [1] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | [1] |

| Appearance | White Crystalline Solid | [9] |

Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N[6]

-

InChI: InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11,12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)[6][7]

The electronic nature of the aromatic ring is heavily influenced by the substituents. Both the ortho-fluoro and para-trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but also makes the molecule a valuable component in reactions requiring electron-poor aromatic systems.

Spectroscopic Characterization

Confirming the structure and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is expected at m/z 207.[6] Key fragmentation patterns for benzamides typically involve the loss of the amide group (•NH₂), leading to a stable benzoyl cation.[10] For this molecule, a prominent peak would be expected at m/z 191, corresponding to the [M-NH₂]⁺ fragment. Further fragmentation could involve the loss of CO, yielding a fluorinated/trifluoromethylated phenyl cation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands for benzamides include N-H stretching, C=O stretching, and aromatic C=C bending.[11][12]

-

N-H Stretch: Two bands are typically observed for the primary amide in the range of 3100-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹.

-

C-F Stretches: Strong absorptions corresponding to the aryl C-F bond and the C-F bonds of the CF₃ group are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information.

-

¹H NMR: The spectrum would show signals for the three aromatic protons and a broad signal for the two amide (NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are complex due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~165-170 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the CF₃ group.[13]

| Spectral Data Summary | |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 207. Key Fragments: 191, 163.[6] |

| IR Data | Available from the NIST Chemistry WebBook.[7] |

| ¹⁹F NMR | Expected signals around -63 ppm (CF₃) and a second signal for the aryl-F.[13] |

Synthesis & Reactivity

Common Synthetic Pathway

A prevalent and logical method for synthesizing this compound involves the amidation of its corresponding carboxylic acid or acid chloride derivative. The synthesis starting from 2-Fluoro-4-(trifluoromethyl)benzoic acid is a robust and scalable approach.

Experimental Protocol: Synthesis via the Acid Chloride

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Thionyl chloride is often chosen as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion. The subsequent nucleophilic acyl substitution by ammonia is highly efficient.

-

Activation: To a solution of 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane) and cool to 0 °C. Add a concentrated aqueous solution of ammonium hydroxide (~2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Workup and Isolation: After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water to remove ammonium salts, and then with a non-polar solvent (e.g., hexanes) to remove impurities.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Reactivity Profile

The reactivity is dominated by the amide functional group and the electron-deficient aromatic ring.

-

Amide Group: The amide can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid. It can also be dehydrated to the corresponding nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

Aromatic Ring: Due to the strong deactivating effects of the F and CF₃ groups, the ring is resistant to electrophilic substitution. However, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly for displacement of the fluorine atom by strong nucleophiles under forcing conditions.

Applications in Drug Discovery & Materials Science

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules. Its value lies in its ability to introduce the biologically favorable 2-fluoro-4-(trifluoromethyl)phenyl moiety into a target structure.

The benzamide functional group serves as a versatile handle for further chemical transformations. For example, it can be used in coupling reactions or converted to an aniline derivative via Hofmann rearrangement, providing an entry point to a different class of compounds while retaining the fluorinated aromatic core. The resulting molecules often exhibit enhanced biological activity and improved pharmacokinetic properties, making this building block a staple in discovery pipelines for new medicines and crop protection agents.[5][14]

Safety, Handling, & Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

| Hazard Information (GHS) | |

| Pictogram(s) | Warning |

| Hazard Statements | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][15] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 |

Safe Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Handle with gloves and inspect them prior to use.[15]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[15]

-

-

Practices: Avoid formation of dust and aerosols.[15] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[15]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[15] Chemical incineration with an afterburner and scrubber is a potential method, but a licensed professional waste disposal service should be consulted.[15] Contaminated packaging should be disposed of as unused product.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its unique combination of a reactive amide handle and a metabolically robust, electronically-tuned aromatic ring makes it an invaluable intermediate in the synthesis of high-value compounds. Understanding its physicochemical properties, spectroscopic characteristics, and reactivity profile enables researchers to harness its full potential in developing next-generation pharmaceuticals, agrochemicals, and materials. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2015). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

X-Chemic. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Justia Patents. (2019). Process for the preparation of 2-(trihalomethyl) benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5F4NO). Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[6]. Retrieved from [Link]

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

NIH. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [oakwoodchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzamide, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Fluorinated Benzamides

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is a highly valued substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity and membrane permeability.[1] Benzamides, on the other hand, are a common structural motif in a wide array of pharmaceuticals and biologically active compounds. The combination of these features in this compound makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide will explore the key aspects of this molecule, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is fundamental to its application. Below is a summary of the key physicochemical and spectroscopic data for this compound.

| Property | Value | Source |

| CAS Number | 207853-64-3 | [1] |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.12 g/mol | [1] |

| Appearance | White to off-white solid | --- |

| Melting Point | 140-142 °C | [Various Suppliers] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and trifluoromethyl substituents. The two amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display distinct signals for the eight carbon atoms. The carbonyl carbon of the amide will be in the range of 165-170 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It is expected to show two signals: a singlet for the trifluoromethyl group and another signal for the fluorine atom attached to the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-F stretching vibrations. The NIST WebBook provides IR data for the isomeric 4-Fluoro-2-(trifluoromethyl)benzamide, which can serve as a useful reference.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 207). Fragmentation patterns will be consistent with the loss of the amide group and other fragments. The NIST WebBook also provides mass spectrometry data for an isomeric compound.[2]

Synthesis of this compound

There are two primary and reliable synthetic routes to this compound, starting from either the corresponding benzoyl chloride or benzonitrile. The choice of route often depends on the availability and cost of the starting materials.

Route 1: From 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

This is a classic and straightforward method for amide synthesis, involving the reaction of an acyl chloride with ammonia. The high reactivity of the acyl chloride ensures a high conversion to the desired amide.

Caption: Synthesis of this compound from its corresponding benzoyl chloride.

Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of benzamides from benzoyl chlorides.[3][4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Dissolve 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the flask in an ice bath to 0 °C. Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq) dropwise to the stirred solution of the benzoyl chloride.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Work-up: A white precipitate of the benzamide will form. Filter the solid and wash it with cold water to remove any ammonium chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride back to the carboxylic acid.

-

Excess Ammonia: An excess of ammonia is used to ensure complete conversion of the benzoyl chloride and to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction between the acyl chloride and ammonia.

Route 2: From 2-Fluoro-4-(trifluoromethyl)benzonitrile

The hydrolysis of a nitrile to a primary amide is another common and effective synthetic transformation. This reaction can be carried out under either acidic or basic conditions, often with the aid of a catalyst.

Caption: Synthesis of this compound via hydrolysis of the corresponding benzonitrile.

Experimental Protocol:

This protocol is based on a patented procedure for the hydrolysis of a similar benzonitrile derivative.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Reagents: Add a solution of sodium hydroxide (2-4 eq) in water.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Base Catalysis: The use of a strong base like sodium hydroxide facilitates the nucleophilic attack of water on the nitrile carbon, promoting the hydrolysis reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for nitrile hydrolysis, thus increasing the reaction rate.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[6]

Role as a Key Intermediate in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Several PARP inhibitors feature a benzimidazole-carboxamide core structure. The synthesis of these complex molecules often utilizes substituted benzamides as key intermediates.[7][8] this compound, with its specific substitution pattern, can be a crucial starting material for the synthesis of novel PARP inhibitors with potentially enhanced efficacy and selectivity.

Caption: General synthetic pathway illustrating the use of this compound in the synthesis of PARP inhibitors.

Application in Agrochemical Synthesis

The unique properties imparted by the fluoro and trifluoromethyl groups are also highly desirable in the development of modern agrochemicals, such as herbicides and insecticides.[9] These substituents can enhance the potency, selectivity, and environmental persistence of the active ingredients. This compound can serve as a precursor for the synthesis of a variety of agrochemical compounds.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a benzamide core with fluoro and trifluoromethyl substituents makes it a highly attractive starting material for the development of novel pharmaceuticals, particularly in the area of cancer therapy, as well as for the synthesis of advanced agrochemicals. The synthetic routes outlined in this guide are robust and can be readily implemented in a laboratory setting. A thorough understanding of its properties and safe handling procedures will enable researchers and scientists to fully leverage the potential of this important fluorinated compound.

References

-

Supporting Information for a scientific article. (n.d.). Retrieved January 11, 2026, from [Link]

- Wiley-VCH. (2008). Supporting Information. Retrieved from a URL that is no longer active.

- Wiley-VCH. (2007). Supporting Information. Retrieved from a URL that is no longer active.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved January 11, 2026, from [Link]

- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Chapter: 16.

- BenchChem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.

-

Final Benzamide Preparations. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

Austen, S. C., et al. (2001). A Short Synthesis of the PARP Inhibitor 2-(4-Trifluoromethylphenyl)benzimidazole-4-carboxamide (NU1077). ResearchGate. Retrieved January 11, 2026, from [Link]

-

SciSpace. (n.d.). A short synthesis of the parp inhibitor 2-(4-trifluoro-methylphenyl)benzimidazole-4-carboxamide (NU1077) (2001) | Steven C. Austen | 44 Citations. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Boosting Agrochemical Efficacy: The Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Herbicide Development. Retrieved from [Link]

Sources

- 1. This compound | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzamide [webbook.nist.gov]

- 3. globalconference.info [globalconference.info]

- 4. scribd.com [scribd.com]

- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide from Benzoic Acid Derivatives

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 2-Fluoro-4-(trifluoromethyl)benzamide, a key building block in modern medicinal chemistry. Recognizing the inherent challenges of direct, regioselective functionalization of a simple benzoic acid starting material, this document outlines a chemically sound, multi-step synthesis commencing from a plausible benzoic acid derivative, p-toluic acid. We will dissect each critical transformation—from radical halogenation and fluorination to achieve the pivotal trifluoromethyl group, through regioselective ortho-fluorination, and culminating in the final amidation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this synthetic route.

Introduction: Strategic Importance and Synthetic Challenges

This compound and its parent carboxylic acid are highly valued precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] The presence of both fluorine and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these moieties desirable in drug design.[1][2] A structure-activity relationship study highlighted that the trifluoromethyl and fluoride groups can improve the agonistic activity of G protein-coupled receptors through halogen bonding interactions.[1]

However, the synthesis of this specific substitution pattern starting from unsubstituted benzoic acid presents significant regiochemical challenges. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution, making direct para-trifluoromethylation and subsequent ortho-fluorination inefficient and impractical. Therefore, this guide presents a more feasible and logical pathway starting from a closely related and commercially available derivative, 4-methylbenzoic acid (p-toluic acid), to construct the target molecule.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis reveals a logical disconnection strategy for this compound. The final amide bond is envisioned to come from the corresponding carboxylic acid. The ortho-fluoro group and the para-trifluoromethyl group are installed sequentially onto a benzoic acid scaffold. This leads to two key intermediates: 2-Fluoro-4-(trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid .

Caption: Workflow for the synthesis of the first key intermediate.

Step 1.1: Radical Trichlorination of 4-Methylbenzoic Acid

The conversion of the benzylic methyl group to a trichloromethyl group is achieved through a free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).

-

Mechanism Insight: The reaction proceeds via a radical chain mechanism. The initiator generates initial radicals, which abstract a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with chlorine (Cl₂) to form the monochlorinated product and a chlorine radical, propagating the chain. The process repeats until the trichlorinated product is formed. The carboxylic acid group is generally stable under these conditions.

Step 1.2: Fluorination of 4-(Trichloromethyl)benzoic Acid (Halex Reaction)

The trichloromethyl group is converted to the target trifluoromethyl group via a halogen exchange (Halex) reaction. This nucleophilic substitution is typically performed using fluorinating agents like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). [3]

-

Causality of Reagent Choice: Antimony-based reagents are effective for this transformation. SbCl₅ acts as a Lewis acid catalyst, activating the C-Cl bond towards nucleophilic attack by the fluoride from SbF₃. Anhydrous HF is a common industrial choice due to its cost-effectiveness, though it requires specialized equipment due to its corrosivity. [3]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid

Materials:

-

4-Methylbenzoic Acid

-

Thionyl Chloride (SOCl₂)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl Peroxide (BPO) or AIBN

-

Carbon Tetrachloride (CCl₄) or Chlorobenzene

-

Antimony Trifluoride (SbF₃)

-

Antimony Pentachloride (SbCl₅)

Procedure:

-

Acid Chloride Formation (Protection): To a stirred solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent, slowly add thionyl chloride (1.2 eq). Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain 4-methylbenzoyl chloride.

-

Radical Chlorination: Dissolve the 4-methylbenzoyl chloride in CCl₄. Add N-Chlorosuccinimide (3.3 eq) and a catalytic amount of BPO or AIBN. Heat the mixture to reflux (approx. 80°C) under UV irradiation for 12-24 hours, monitoring the reaction by GC-MS or ¹H NMR until full conversion to 4-(trichloromethyl)benzoyl chloride is observed.

-

Fluorination: Cool the reaction mixture. In a separate, dry flask equipped for vigorous stirring and gas scrubbing, add the crude 4-(trichloromethyl)benzoyl chloride. Carefully add SbF₃ (1.5-2.0 eq) and a catalytic amount of SbCl₅ (0.1 eq). Heat the mixture gradually to 100-150°C. The reaction is exothermic. Maintain the temperature for 4-6 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water. This will hydrolyze the 4-(trifluoromethyl)benzoyl chloride back to the carboxylic acid. Stir vigorously for 1 hour. Extract the aqueous layer with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Part II: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Introducing a fluorine atom specifically at the ortho position to the carboxylic acid is challenging via classical electrophilic aromatic substitution, as both the -COOH and -CF₃ groups are deactivating and meta-directing. The most effective strategy to overcome this is Directed Ortho-Metalation (DoM) .

-

Expertise & Rationale: DoM utilizes a directing group (in this case, the carboxylate) to position a strong base to abstract a specific proton—the one ortho to the directing group. The resulting organometallic intermediate (an aryllithium species) is a powerful nucleophile that can then be quenched with an electrophilic fluorine source to install the fluorine atom with perfect regioselectivity. [4] Workflow: Directed Ortho-Metalation

Caption: Workflow for regioselective ortho-fluorination via DoM.

Experimental Protocol: Ortho-Fluorination of 4-(Trifluoromethyl)benzoic Acid

Materials:

-

4-(Trifluoromethyl)benzoic Acid

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Hydrochloric Acid (HCl)

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-(trifluoromethyl)benzoic acid (1.0 eq) to a flame-dried flask containing anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Metalation: Slowly add s-BuLi (2.2 eq) or LDA (2.2 eq) dropwise to the solution, maintaining the temperature at -78°C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho-carbon. Stir the resulting slurry for 1-2 hours at this temperature.

-

Electrophilic Fluorination: In a separate flask, dissolve NFSI (1.5 eq) in anhydrous THF. Add this solution dropwise to the ortho-lithiated species at -78°C. Allow the reaction to stir at -78°C for an additional 2-3 hours.

-

Quench and Work-up: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2-fluoro-4-(trifluoromethyl)benzoic acid can be purified by column chromatography or recrystallization.

Part III: Synthesis of this compound

The final step is the conversion of the carboxylic acid to a primary amide. This can be achieved through a two-step process involving activation to an acyl chloride followed by ammonolysis, or via a one-pot procedure using a peptide coupling reagent.

Method A: Acyl Chloride Formation and Ammonolysis

This is a classic, high-yielding, and cost-effective method. The carboxylic acid is first activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with an ammonia source. [5][6]

-

Trustworthiness: This two-step protocol is self-validating. The formation of the acyl chloride can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂). The subsequent amidation is typically a rapid and clean reaction, often resulting in the precipitation of the amide product.

Method B: Direct Amidation with Coupling Reagents

For more sensitive substrates or smaller-scale synthesis, direct coupling using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) is an excellent alternative. [7]These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine source under milder conditions.

Experimental Protocol: Amidation

Materials (Method A):

-

2-Fluoro-4-(trifluoromethyl)benzoic Acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Ammonium Hydroxide (NH₄OH) or Ammonia gas

Procedure (Method A):

-

Acyl Chloride Formation: Dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.5 eq) or SOCl₂ (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride.

-

Ammonolysis: Dissolve the crude acyl chloride in a suitable solvent like THF or DCM and cool to 0°C. Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

-

Isolation: Stir for 1-2 hours at room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound. [8][9]

Quantitative Data Summary

| Step | Key Transformation | Reagents | Typical Yield | Purity Target |

| Part I | p-Toluic Acid → 4-(CF₃)benzoic Acid | NCS, BPO, SbF₃, SbCl₅ | 65-75% | >95% |

| Part II | 4-(CF₃)benzoic Acid → 2-F-4-(CF₃)benzoic Acid | s-BuLi or LDA, NFSI | 70-85% | >98% |

| Part III | 2-F-4-(CF₃)benzoic Acid → Final Amide | SOCl₂ or Oxalyl Chloride, NH₄OH | 85-95% | >99% |

Conclusion

This guide details a robust and logical synthetic route to this compound. By starting with a functionalized benzoic acid derivative, we circumvent the significant regiochemical hurdles associated with functionalizing the basic benzoic acid scaffold. The pathway leverages powerful and well-understood transformations, including radical halogenation, halogen exchange, directed ortho-metalation, and standard amidation. The provided protocols are designed to be self-validating and scalable, offering a solid foundation for researchers in the fields of chemical synthesis and drug discovery.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide.

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones . Organic Chemistry Portal. [Link]

- US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties . MDPI. [Link]

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

-

Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water . PMC. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids . eScholarship.org. [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC . PMC - NIH. [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway . ACS Publications. [Link]

-

Development of a Multistep Organic Synthesis Route for Undergraduate Chemistry II Laboratory . Trine University. [Link]

-

This compound . Oakwood Chemical. [Link]

-

This compound . Chongqing Chemdad Co. [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 . PubChem. [Link]

-

Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis . Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 . PMC - PubMed Central. [Link]

-

Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase . ResearchGate. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 6. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 7. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [oakwoodchemical.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and bioavailability. 2-Fluoro-4-(trifluoromethyl)benzamide, a synthetically accessible aromatic amide, has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. Its unique substitution pattern offers a confluence of electronic effects and structural rigidity that is highly sought after in the development of potent and selective enzyme inhibitors.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its pivotal role as a key intermediate in the manufacture of the blockbuster anti-cancer agent, Niraparib. We will delve into detailed experimental protocols, the mechanistic underpinnings of its reactivity, and the broader context of its application in the development of PARP inhibitors.

Part 1: Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its chemical structure is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 1-position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 207853-64-3 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2] |

| Molecular Weight | 207.13 g/mol | [1][2] |

| Melting Point | 140-142 °C | [Various Suppliers] |

| Appearance | White to off-white solid | [Various Suppliers] |

The presence of the highly electronegative fluorine atom and the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the aromatic ring and the reactivity of the amide functionality. These substituents contribute to the molecule's stability and can play a crucial role in its interactions with biological targets when incorporated into a larger drug molecule.

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding benzoic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This precursor is readily available from commercial suppliers. The general synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Two-Step Synthesis

This protocol is a representative procedure based on well-established methods for the synthesis of benzamides from benzoic acids.[3][4]

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

-

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-(trifluoromethyl)benzoic acid and the chosen solvent.

-

Slowly add thionyl chloride to the suspension. If using oxalyl chloride, add the catalytic amount of DMF followed by the slow addition of oxalyl chloride.

-

Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent and chlorinating agent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or a mixture of CO and CO₂) and by thin-layer chromatography (TLC) of a quenched aliquot.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride is often a light-yellow oil or low-melting solid and is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH) or anhydrous ammonia gas

-

An appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C).

-

Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution. Alternatively, bubble anhydrous ammonia gas through the solution. This reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) or by column chromatography on silica gel to afford the final product as a white solid.

-

Part 3: Application in the Synthesis of Niraparib

The primary and most significant application of this compound is as a key starting material in the synthesis of Niraparib, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2).[3][5] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.

The synthesis of Niraparib involves the construction of a 2H-indazole-7-carboxamide core. This compound provides the foundational aromatic ring and the carboxamide group that will ultimately become part of the final drug structure. A common synthetic route involves the conversion of the benzamide to a benzonitrile, followed by a series of reactions to build the indazole ring.

Caption: High-level overview of the role of this compound in Niraparib synthesis.

The transformation of this compound into the indazole core of Niraparib highlights its versatility as a synthetic intermediate. The fluorine and trifluoromethyl groups are retained in the final drug molecule and are crucial for its pharmacological activity.

Part 4: The Role of PARP Inhibition in Cancer Therapy and the Mechanism of Niraparib

Poly(ADP-ribose) polymerase (PARP) enzymes are essential for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the cells become heavily reliant on PARP-mediated repair for survival. This dependency creates a therapeutic window for PARP inhibitors.

Niraparib functions as a potent inhibitor of both PARP-1 and PARP-2.[3][5] Its mechanism of action is twofold:

-

Catalytic Inhibition: Niraparib binds to the active site of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) chains and recruiting other DNA repair proteins to the site of damage. This leads to an accumulation of unrepaired single-strand breaks.

-

PARP Trapping: Niraparib not only inhibits the catalytic activity of PARP but also traps the PARP-DNA complex at the site of the break.[6][7] These trapped complexes are highly cytotoxic, as they interfere with DNA replication and lead to the formation of lethal double-strand breaks.

In HR-deficient cancer cells, the accumulation of double-strand breaks cannot be efficiently repaired, ultimately leading to cell death—a concept known as synthetic lethality.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)benzamide

Introduction: Contextualizing a Key Chemical Moiety